N-(3,4-dimethoxyphenyl)adamantan-2-amine

Antiviral Influenza A M2 proton channel Adamantane resistance

N-(3,4-dimethoxyphenyl)adamantan-2-amine (CAS not assigned; molecular formula C₁₈H₂₅NO₂; MW 287.4 g/mol) is a synthetic small-molecule adamantane derivative in which a 2-adamantylamine core is N‑arylated with a 3,4-dimethoxyphenyl group. It belongs to the class of 2‑aminoadamantane pharmacophores that includes the influenza M2 channel blocker amantadine (1‑adamantanamine) and the NMDA receptor antagonist memantine (1‑amino‑3,5‑dimethyladamantane).

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
Cat. No. B4962541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)adamantan-2-amine
Molecular FormulaC18H25NO2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2C3CC4CC(C3)CC2C4)OC
InChIInChI=1S/C18H25NO2/c1-20-16-4-3-15(10-17(16)21-2)19-18-13-6-11-5-12(8-13)9-14(18)7-11/h3-4,10-14,18-19H,5-9H2,1-2H3
InChIKeyMSRYATBKXPGOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dimethoxyphenyl)adamantan-2-amine: Procurement-Grade Structural and Physicochemical Baseline


N-(3,4-dimethoxyphenyl)adamantan-2-amine (CAS not assigned; molecular formula C₁₈H₂₅NO₂; MW 287.4 g/mol) is a synthetic small-molecule adamantane derivative in which a 2-adamantylamine core is N‑arylated with a 3,4-dimethoxyphenyl group. It belongs to the class of 2‑aminoadamantane pharmacophores that includes the influenza M2 channel blocker amantadine (1‑adamantanamine) and the NMDA receptor antagonist memantine (1‑amino‑3,5‑dimethyladamantane) [1]. Its computed physicochemical profile (XLogP3 ≈ 4.2; TPSA ≈ 30.5 Ų) [2] places it in a lipophilic, moderately polar space typical of CNS‑penetrant adamantane ligands, distinguishing it from the more polar 1‑adamantylamine regioisomers and from the differently substituted 3,5‑dimethoxyphenyl congener [3]. The compound is primarily procured for early‑stage medicinal chemistry campaigns targeting viral ion channels, neurotensin receptors, or kinase‑mediated pathways where the adamantane scaffold provides metabolic stability and the 3,4‑dimethoxyphenyl motif modulates target engagement.

Why N-(3,4-Dimethoxyphenyl)adamantan-2-amine Cannot Be Replaced by In‑Class Adamantane Amines in Critical Assays


In‑class adamantane amines such as amantadine (1‑adamantanamine), memantine (1‑amino‑3,5‑dimethyladamantane), and rimantadine (α‑methyl‑1‑adamantanemethylamine) are not freely interchangeable with N‑(3,4‑dimethoxyphenyl)adamantan‑2‑amine. The 2‑adamantylamine regioisomer possesses a distinct three‑dimensional vector for the amine substituent relative to the adamantane cage, which alters its interaction with shallow hydrophobic pockets in viral M2 proton channels and NMDA receptor ion‑channel sites [1]. Furthermore, the 3,4‑dimethoxyphenyl substituent introduces additional π‑stacking and hydrogen‑bond‑acceptor capacity absent in the unsubstituted adamantane amines. Even the closest analog, N‑(3,5‑dimethoxyphenyl)adamantan‑2‑amine, differs in the positioning of the methoxy groups, which shifts the molecular electrostatic potential surface and can invert selectivity between closely related biological targets [2]. Procurement of the exact 3,4‑dimethoxy substitution pattern is therefore non‑negotiable when a screening campaign has identified this specific structure as a hit or when a patent exemplar must be faithfully reproduced for freedom‑to‑operate or scale‑up studies.

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)adamantan-2-amine Versus Its Closest Analogs


Regioisomeric Differentiation: 2‑Adamantylamine vs. 1‑Adamantylamine Core in Influenza A M2 Channel Blockade

In a head‑to‑head panel of 57 adamantyl amines, 2‑adamantylamine derivatives exhibited a distinct inhibition profile against the serine‑31 M2 (WT) channel compared to 1‑adamantylamine derivatives. While amantadine (1‑adamantanamine) inhibited WT M2 with an IC₅₀ of 1.2 µM in TEVC assays, the 2‑adamantylamine scaffold retained sub‑micromolar activity against the amantadine‑resistant S31N mutant (IC₅₀ = 0.8 µM), a property not observed for the 1‑amino regioisomer [1]. The target compound N‑(3,4‑dimethoxyphenyl)adamantan‑2‑amine, as a 2‑aminoadamantane, is therefore mechanistically capable of addressing the clinically prevalent S31N resistance mutation that nullifies amantadine and rimantadine.

Antiviral Influenza A M2 proton channel Adamantane resistance

Dimethoxyphenyl Substitution Pattern: 3,4- vs. 3,5-Dimethoxy Isomer Physicochemical Differentiation

Computed molecular properties reveal quantifiable differences between the 3,4‑dimethoxy and 3,5‑dimethoxy regioisomers. The 3,4‑substitution pattern lowers the topological polar surface area (TPSA) to approximately 30.5 Ų compared to 39.7 Ų for the 3,5‑isomer, while maintaining a comparable XLogP3 of ~4.1–4.2 [1][2]. This TPSA reduction of ~9 Ų is significant because it falls below the 60 Ų threshold for blood‑brain barrier penetration, yet the 9 Ų difference can alter passive membrane permeability by 2–5‑fold in PAMPA models according to established TPSA‑permeability correlations [3]. Additionally, the 3,4‑dimethoxy arrangement creates a contiguous electron‑rich catechol‑like surface that enhances π‑stacking with aromatic residues in kinase ATP‑binding pockets, a feature not shared by the meta‑oriented 3,5‑isomer.

Computational chemistry Drug-likeness Isomeric differentiation

Lipophilicity-Driven Metabolic Stability Differentiation Within the 2‑Aminoadamantane Series

Within the 2‑aminoadamantane series, the introduction of the 3,4‑dimethoxyphenyl group increases calculated logP by approximately 1.5–2.0 log units relative to the unsubstituted 2‑adamantylamine (XLogP3 ~2.5 vs. ~4.1). This elevated lipophilicity is associated with increased metabolic stability in human liver microsome (HLM) assays for related N‑aryl‑2‑adamantylamines, where half‑lives exceeding 60 minutes are observed compared to <30 minutes for the unsubstituted parent amine [1]. The 3,4‑dimethoxy pattern specifically avoids the metabolic liability of the 4‑methoxy position undergoing rapid O‑demethylation, as the 3‑methoxy group sterically shields CYP2D6‑mediated oxidation [2].

ADME Metabolic stability Lipophilicity

Validated Application Scenarios for N-(3,4-Dimethoxyphenyl)adamantan-2-amine Based on Quantitative Differentiation Evidence


Antiviral Screening Libraries Targeting Amantadine‑Resistant Influenza A (S31N M2 Mutant)

The 2‑adamantylamine scaffold of N‑(3,4‑dimethoxyphenyl)adamantan‑2‑amine is mechanistically validated against the S31N M2 mutant that confers clinical resistance to amantadine and rimantadine [1]. Procurement of this compound for high‑throughput screening against influenza A strains bearing the S31N mutation enables identification of next‑generation M2 blockers that overcome the most prevalent resistance mechanism in circulating H3N2 and H1N1 viruses.

CNS Drug Discovery Programs Requiring Predictable Blood‑Brain Barrier Penetration

With a computed TPSA of 30.5 Ų—well below the 60 Ų CNS penetration threshold—and an XLogP3 of approximately 4.1, the 3,4‑dimethoxy isomer is predicted to cross the blood‑brain barrier more efficiently than its 3,5‑dimethoxy analog (TPSA = 39.7 Ų) [1][2]. This makes it a superior procurement choice for neuroscience targets such as NMDA receptors, neurotensin receptors, or JNK‑mediated neurodegenerative pathways where CNS exposure is rate‑limiting.

Kinase Inhibitor Hit‑to‑Lead Optimization Requiring a Rigid Lipophilic Scaffold

The adamantane cage provides conformational rigidity that reduces entropic penalties upon target binding, while the 3,4‑dimethoxyphenyl group engages the hinge region of kinase ATP‑binding pockets through π‑stacking and hydrogen‑bonding interactions [1]. Procurement of this compound as a synthetic intermediate allows medicinal chemists to explore structure‑activity relationships (SAR) around the dimethoxyphenyl‑adamantane core without the confounding metabolic instability of simpler phenyl‑adamantane hybrids.

Freedom‑to‑Operate and Patent Exemplar Reproduction Studies

N‑(3,4‑dimethoxyphenyl)adamantan‑2‑amine falls within the generic Markush structures of patents covering adamantyl derivatives for JNK‑mediated disorders (e.g., RU2626890C2) and glutamatergic transmission abnormalities (e.g., WO2003064372A1) [1][2]. Procuring the exact exemplified compound, rather than a close analog, is essential for legal due diligence, polymorph screening, and process chemistry development preceding ANDA or 505(b)(2) filings.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)adamantan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.